N-ethyl-2-methyl-3,5-dinitrobenzamide
Description
Contextualization within Nitroaromatic and Benzamide (B126) Chemistry
N-ethyl-2-methyl-3,5-dinitrobenzamide is fundamentally a nitroaromatic compound and a benzamide derivative. These two classes of molecules are extensively studied and utilized in various fields of chemistry.
Benzamide Derivatives: Benzamides are amides derived from benzoic acid. chemeo.com The benzamide scaffold is a common feature in a multitude of biologically active molecules and approved drugs. thermofisher.commatrix-fine-chemicals.com This structural motif is valued for its ability to form hydrogen bonds and engage in various intermolecular interactions, making it a versatile building block in drug design. thermofisher.com Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, antiemetics, and more recently, as targeted agents in oncology and for metabolic disorders. matrix-fine-chemicals.comnih.gov
The combination of these two functionalities in this compound suggests a compound with a unique profile of reactivity and potential biological activity, meriting further investigation.
Significance of Dinitrobenzamide Scaffolds in Chemical Research
The dinitrobenzamide scaffold, the core of this compound, has garnered significant attention in chemical and biomedical research. The presence of two nitro groups on the benzamide framework confers specific properties that have been exploited in various research contexts.
One of the most prominent areas of investigation for dinitrobenzamide derivatives is in the field of antimicrobial agents. chemscene.comchemeo.com Specifically, certain dinitrobenzamides have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. chemscene.comfishersci.fi These compounds are known to inhibit the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. chemscene.comfishersci.fi The dinitrobenzamide scaffold appears to be crucial for this inhibitory activity, highlighting its potential for the development of new anti-tubercular drugs. chemscene.comchemeo.com
Furthermore, dinitrobenzamide and related dinitrobenzoate derivatives have been explored for their antifungal properties. google.com Studies have shown that these compounds can exhibit fungicidal activity against various Candida species, which are responsible for opportunistic infections in immunocompromised individuals. google.com The mechanism of action is thought to involve disruption of the fungal cell membrane and interference with ergosterol (B1671047) biosynthesis. google.com
The research into these related compounds underscores the potential of the dinitrobenzamide scaffold as a privileged structure in medicinal chemistry.
Overview of Research Trajectories for Related Chemical Entities
While specific research on this compound is sparse, the research trajectories for closely related compounds provide insight into potential avenues of exploration.
A significant body of work has focused on the synthesis and evaluation of various N-substituted dinitrobenzamides. For instance, research on N-alkyl-3,5-dinitrobenzamides has explored how the length and nature of the alkyl chain influence antimycobacterial activity. chemicalbook.com These studies aim to optimize the lipophilicity and pharmacokinetic properties of the compounds to enhance their efficacy. chemicalbook.com
Another research direction involves the synthesis of more complex dinitrobenzamide derivatives incorporating different linkers and terminal functional groups. chemscene.comfishersci.fi The goal is to probe the structure-activity relationships and to identify new compounds with improved potency and selectivity. chemscene.com Computational studies, such as molecular docking, are often employed to understand the binding interactions of these derivatives with their biological targets, like DprE1. chemscene.comchemeo.com
Furthermore, the precursor molecule, 2-methyl-3,5-dinitrobenzoic acid, is commercially available and has been used in the synthesis of various heterocyclic derivatives and isoquinolones. fishersci.iethermofisher.com This indicates that the core aromatic structure of this compound is a versatile synthetic intermediate for creating diverse chemical libraries for screening.
The table below summarizes the key research areas for chemical classes related to this compound.
| Chemical Class/Scaffold | Key Research Areas | Representative Findings |
| Nitroaromatic Compounds | Medicinal Chemistry, Materials Science | Broad-spectrum biological activities (antibacterial, anticancer) nih.govresearchgate.net; Often associated with bioactivation and potential toxicity. nih.govfishersci.ie |
| Benzamide Derivatives | Drug Discovery, Agrochemicals | Found in numerous approved drugs chemeo.comthermofisher.com; Versatile scaffold for interacting with biological targets. matrix-fine-chemicals.comnih.gov |
| Dinitrobenzamide Scaffolds | Antimicrobial Research (Tuberculosis, Fungal Infections) | Potent inhibitors of M. tuberculosis enzyme DprE1 chemscene.comfishersci.fi; Fungicidal activity against Candida species. google.com |
| N-Alkyl Nitrobenzamides | Medicinal Chemistry (Antitubercular Agents) | Lipophilicity of the N-alkyl chain influences antimycobacterial potency. chemicalbook.com |
The following interactive data table provides a hypothetical property profile for this compound based on its structure and comparison with related compounds. Note: These are predicted or estimated values and have not been experimentally verified.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O5 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
N-ethyl-2-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-11-10(14)8-4-7(12(15)16)5-9(6(8)2)13(17)18/h4-5H,3H2,1-2H3,(H,11,14) |
InChI Key |
KRCQDAJGRNYKCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
General Approaches to Benzamide (B126) Synthesis
The formation of the amide bond is a cornerstone of organic chemistry, and several reliable methods are available for coupling carboxylic acids and amines to form benzamides.
Direct condensation involves the reaction of a carboxylic acid with an amine to form an amide with the elimination of water. This is a fundamental transformation, though it often requires high temperatures to drive the reaction to completion by removing the water byproduct. For the synthesis of a substituted benzamide, this could involve reacting 2-methyl-3,5-dinitrobenzoic acid with ethylamine (B1201723). Due to the thermal requirements, this method may not be suitable for substrates with sensitive functional groups.
Carbodiimide-mediated coupling is a widely used, milder alternative to direct condensation for forming amide bonds. These reagents act as powerful dehydration agents, facilitating the reaction under ambient conditions. thermofisher.com The most common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is notable for its water solubility. wikipedia.orginterchim.fr
The general mechanism involves the activation of the carboxylic acid (1) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate (2). wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine, which leads to the desired amide (3) and a urea (B33335) byproduct (4). wikipedia.org The water-solubility of the urea byproduct from EDC simplifies purification, as it can be easily removed through aqueous extraction. interchim.fr To enhance yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) are often incorporated. interchim.fr
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Reagent | Full Name | Solubility | Key Feature |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Water-insoluble | Primarily used in organic synthesis; byproduct is removed by filtration. thermofisher.comwikipedia.org |
| EDC (EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Byproduct is water-soluble, allowing for easy removal by extraction. interchim.fr |
Regiospecific Nitration and Alkylation Techniques for Dinitrobenzamides
Achieving the specific substitution pattern of N-ethyl-2-methyl-3,5-dinitrobenzamide requires precise control over the introduction of functional groups onto the aromatic ring and the amide nitrogen.
A logical synthetic route involves the nitration of a pre-formed benzamide precursor, such as N-ethyl-2-methylbenzamide. The directing effects of the substituents on the aromatic ring are crucial for determining the position of the incoming nitro groups. The methyl group is an activating, ortho-, para-director, while the N-ethylamido group is a deactivating, ortho-, para-director.
To achieve the 3,5-dinitro substitution pattern, the reaction must overcome the directing influence of the existing groups. This typically requires forcing conditions, such as using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The strongly acidic medium and the powerful electrophile, the nitronium ion (NO₂⁺), facilitate nitration at the positions meta to both the methyl and amide groups, which are sterically accessible and electronically favored under these conditions. The choice of solvent and nitrating agent can significantly influence the regioselectivity of the reaction. nih.gov
An alternative strategy involves forming the dinitrobenzamide core first, followed by the introduction of the N-ethyl group. This pathway would begin with a primary amide, 2-methyl-3,5-dinitrobenzamide.
The N-alkylation of this primary amide can be accomplished by first treating it with a suitable base, such as sodium hydride (NaH), to deprotonate the amide nitrogen and form a sodium salt. This resulting nucleophilic anion is then reacted with an ethylating agent, like ethyl iodide or ethyl bromide, in a nucleophilic substitution reaction to yield the final N-ethylated product. This method is effective for adding alkyl chains to an existing amide framework.
Table 2: Overview of Synthetic Strategies
| Strategy | Key Steps | Description |
|---|---|---|
| Route A: Nitration Last | 1. Amide formation (2-methylbenzoic acid + ethylamine) 2. Dinitration | The benzamide is formed first, followed by the introduction of the two nitro groups onto the aromatic ring using strong nitrating agents. |
| Route B: Alkylation Last | 1. Nitration of 2-methylbenzoic acid 2. Amide formation (to primary amide) 3. N-alkylation with an ethylating agent | The fully substituted aromatic core is built first, followed by conversion to a primary amide and subsequent N-alkylation to add the ethyl group. |
Multicomponent Reaction Strategies in Dinitrobenzamide Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity, making them valuable in drug discovery and organic synthesis. nih.govbeilstein-journals.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of amide derivatives. nih.govrug.nl A hypothetical Ugi four-component reaction (U-4CR) could be envisioned for the synthesis of this compound or its analogs. This would involve the one-pot combination of:
A carboxylic acid (2-methyl-3,5-dinitrobenzoic acid)
An amine (ethylamine)
An isocyanide
A carbonyl compound (an aldehyde or ketone)
While the direct synthesis of the target molecule via a standard Ugi reaction is not straightforward, the principles of MCRs offer a powerful platform for creating diverse libraries of structurally related dinitrobenzamides for further research by varying the constituent starting materials. rug.nl
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-methyl-3,5-dinitrobenzoic acid |
| Ethylamine |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-hydroxysuccinimide (NHS) |
| N-ethyl-2-methylbenzamide |
| Nitric acid |
| Sulfuric acid |
| 2-methyl-3,5-dinitrobenzamide |
| Sodium hydride |
| Ethyl iodide |
Advanced Synthetic Transformations for Nitroaromatic Derivatives
Advanced synthetic methods provide alternative routes to dinitrobenzamide structures. These techniques, while not always the most direct for this specific target, are fundamental in the broader field of nitroaromatic chemistry and offer versatility in accessing a range of derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Dinitrobenzene Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by electron-withdrawing groups. google.com The presence of two nitro groups on a benzene (B151609) ring strongly facilitates this reaction pathway. google.comontosight.ai
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. ontosight.ai A nucleophile attacks the carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. ontosight.ai The aromaticity of the ring is temporarily disrupted in this stage. ontosight.ai In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
For the synthesis of this compound, a hypothetical SNAr strategy could involve the reaction of a precursor like 1-chloro-2-methyl-3,5-dinitrobenzene (B1590177) with ethylamine. The two nitro groups at the meta positions relative to each other would activate the chlorine atom for substitution by the ethylamine nucleophile.
Table 1: Factors Influencing SNAr Reactions
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups | Increases rate | Stabilize the negative charge of the Meisenheimer intermediate. Nitro groups are particularly effective. ontosight.ai |
| Leaving Group | Rate depends on the first step | The C-X bond is broken after the rate-determining step, so its strength is less critical than in SN2 reactions. Fluorine is often a good leaving group due to its high electronegativity. |
| Nucleophile | Stronger nucleophiles react faster | The attack of the nucleophile is often the rate-determining step. |
| Solvent | Polar aprotic solvents are preferred | These solvents can solvate the cation but not the nucleophile, increasing its reactivity. |
Mitsunobu Reactions in Dinitrobenzamide Synthesis
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers, with inversion of stereochemistry. mdpi.comnih.govorganic-chemistry.org The reaction typically involves an alcohol, an acidic nucleophile (pKa generally below 13), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.govorganic-chemistry.org
The mechanism begins with the reaction of triphenylphosphine and DEAD to form a phosphonium (B103445) salt. nih.gov This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group. nih.gov Subsequent nucleophilic attack by the deprotonated acidic component proceeds in an SN2 fashion. organic-chemistry.org
While the Mitsunobu reaction is most famously used for esterification, it has been applied in the synthesis of various dinitrobenzamide derivatives. mdpi.com In this context, it is not a direct amidation of a carboxylic acid with a simple amine. Instead, it might be used in a multi-step sequence, for instance, by coupling a dinitrobenzoic acid to an amino alcohol. The synthesis of a diverse library of dinitrobenzamides has been accomplished using methodologies that include Mitsunobu reactions. mdpi.com
Table 2: Key Reagents in the Mitsunobu Reaction
| Reagent | Role | Common Examples |
|---|---|---|
| Phosphine | Oxygen acceptor (Reductant) | Triphenylphosphine (PPh3) |
| Azodicarboxylate | Hydrogen acceptor (Oxidant) | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) organic-chemistry.org |
| Nucleophile | Displaces the activated alcohol | Carboxylic acids, Imides, Phenols mdpi.com |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |
Purification and Isolation Techniques for Dinitrobenzamide Compounds
The final stage in the synthesis of this compound is the purification and isolation of the product. Given that the compound is a solid, crystallization is a primary and effective method for purification. chemicalbook.com Impurities, such as unreacted starting materials or by-products, are removed by exploiting differences in solubility between the desired compound and the contaminants. chemicalbook.com
Recrystallization is a common technique employed. chemicalbook.com This involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities ideally remain dissolved in the solvent (mother liquor).
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For related compounds like 2-methyl-3,5-dinitrobenzoic acid, solvents such as water or aqueous ethanol (B145695) have been found to be effective. chemicalbook.com
The isolation of the purified crystals is typically achieved through vacuum filtration, which is more efficient for separating the solid from the liquid than gravity filtration. The collected crystals are then washed with a small amount of cold solvent to remove any residual mother liquor and subsequently dried to remove all traces of the solvent.
Table 3: Common Purification Techniques for Solid Organic Compounds
| Technique | Principle | Application |
|---|---|---|
| Recrystallization | Difference in solubility at different temperatures | Primary purification method for crude solid products. |
| Vacuum Filtration | Mechanical separation of solid from liquid using reduced pressure | Isolation of purified crystals from the mother liquor. |
| Washing | Rinsing the isolated solid with a cold solvent | Removal of adhering impurities and mother liquor from the crystal surface. |
| Drying | Removal of residual solvent | Obtaining the final, pure, dry product, often done under vacuum or in a desiccator. |
Reaction Mechanisms and Chemical Transformations
Reactivity of the Benzamide (B126) Moiety
The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a common and relatively stable structural motif in organic chemistry. nih.gov Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the nucleophilicity of the amide nitrogen, although the latter is diminished by resonance with the carbonyl group. The primary reactions involving the benzamide moiety are hydrolysis and reduction.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (2-methyl-3,5-dinitrobenzoic acid) and amine (ethylamine). askfilo.com
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. askfilo.com A subsequent nucleophilic attack by a water molecule on this carbon leads to a tetrahedral intermediate. askfilo.comcdnsciencepub.com Proton transfer and elimination of ethylamine (B1201723) result in the formation of the carboxylic acid. askfilo.com In weakly acidic solutions, the mechanism often involves two or more water molecules in the rate-determining step. semanticscholar.orgcdnsciencepub.com However, in more concentrated strong acids, the mechanism can change to involve a second proton transfer. cdnsciencepub.comresearchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethylamide anion (a poor leaving group) is typically preceded by deprotonation of the amide nitrogen or proton exchange, ultimately leading to the carboxylate salt and ethylamine.
Reduction: The reduction of amides is a more challenging transformation than the reduction of ketones or esters because the carbonyl carbon is less electrophilic due to electron donation from the nitrogen atom via resonance. stackexchange.com Consequently, strong reducing agents are required.
Reagents like Lithium aluminum hydride (LiAlH4) are effective for reducing amides to their corresponding amines. stackexchange.comchegg.com In the case of N-ethyl-2-methyl-3,5-dinitrobenzamide, this reaction would target the carbonyl group to produce N-(2-methyl-3,5-dinitrobenzyl)ethanamine. However, reagents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce amides on their own, although their reactivity can be enhanced in certain solvent systems or with additives. It is important to note that strong hydrides like LiAlH4 can also reduce the nitro groups, leading to a complex mixture of products unless conditions are carefully controlled. commonorganicchemistry.com
Chemical Reactivity of Nitro Groups on Aromatic Rings
The two nitro groups are the most reactive sites on the this compound molecule. Their presence profoundly influences the chemical characteristics of the aromatic ring and provides pathways for significant chemical transformations.
The nitro group (–NO2) is a powerful electron-withdrawing group due to the high electronegativity of its nitrogen and oxygen atoms and its ability to delocalize electron density from the ring through resonance. vaia.comresearchgate.net In this compound, the presence of two such groups has several significant consequences:
Ring Deactivation: The strong withdrawal of electron density makes the aromatic ring electron-deficient. vaia.comfiveable.me This deactivates the ring towards electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions), making them significantly slower and requiring harsher conditions compared to benzene (B151609). numberanalytics.comquora.com
Directing Effects: The nitro groups direct incoming electrophiles to the meta positions relative to themselves. quora.comnih.gov In this molecule, the positions ortho and para to the nitro groups (and the methyl and benzamide groups) are strongly deactivated.
Facilitation of Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org Although there are no typical leaving groups (like halogens) on the ring, the strong activation by the two nitro groups could potentially enable the displacement of a nitro group or other substituents under specific conditions with a strong nucleophile. The formation of a stable Meisenheimer complex intermediate is a key feature of this reaction mechanism. numberanalytics.com
Increased Acidity: The electron-withdrawing effect of the nitro groups can increase the acidity of protons on adjacent alkyl groups. fiveable.mewikipedia.org This could influence the reactivity of the 2-methyl group under certain basic conditions.
The reduction of aromatic nitro groups to amino groups is one of the most important transformations for nitroaromatic compounds. numberanalytics.comnumberanalytics.com This reaction proceeds through a series of intermediates. The generally accepted pathway involves the stepwise reduction of the nitro group to a nitroso (–N=O) group, followed by reduction to a hydroxylamine (B1172632) (–NHOH), and finally to an amine (–NH2). mdpi.comnumberanalytics.com
A wide variety of reagents and catalytic systems can accomplish this transformation. The choice of method can allow for chemoselectivity, which is crucial for a molecule with multiple reducible groups like this compound.
Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. commonorganicchemistry.comnumberanalytics.com It is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com The development of specialized catalysts has allowed for high chemoselectivity, enabling the reduction of nitro groups in the presence of other reducible functionalities like carbonyls, esters, and halogens. acs.org
Metal-Acid Reductions: Classic methods involve the use of metals like tin (Sn) or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). chemistrystudent.com These reactions are robust but often require strongly acidic conditions.
Selective Chemical Reduction: Reagents such as tin(II) chloride (SnCl2) provide a milder method for the chemoselective reduction of nitro groups. commonorganicchemistry.com Other modern methods utilize reagents like samarium(0) metal or combinations such as trichlorosilane (B8805176) (HSiCl3) with a tertiary amine for metal-free reductions. organic-chemistry.org In dinitroarenes, it is often possible to selectively reduce one nitro group to an amine while leaving the other intact by carefully controlling the reaction conditions or the stoichiometry of the reducing agent. organic-chemistry.org
The table below summarizes various methods for the reduction of aromatic nitro groups.
| Reagent/Catalyst | Conditions | Selectivity | Reference(s) |
| H2, Pd/C | High pressure and temperature | Reduces many functional groups | commonorganicchemistry.com, numberanalytics.com |
| Sn, HCl | Reflux | Harsh, not very selective | chemistrystudent.com |
| SnCl2 | Varies | Mild and can be selective for nitro groups | commonorganicchemistry.com |
| Zn, Acetic Acid | Varies | Mild, can be selective for nitro groups | commonorganicchemistry.com |
| HSiCl3, Tertiary Amine | Mild | Metal-free, tolerates many functional groups | organic-chemistry.org |
| B2pin2, KOtBu | Isopropanol | Metal-free, chemoselective | organic-chemistry.org |
Influence of Substituents on Reaction Selectivity and Kinetics
The reactivity of this compound is not just a sum of its functional parts; the substituents influence each other's behavior, affecting both the speed (kinetics) and the outcome (selectivity) of reactions. ucsb.edu
Methyl Group (–CH3): As an ortho-substituent to the benzamide group and a nitro group, the methyl group exerts both electronic and steric effects. Electronically, it is a weak electron-donating group, which slightly counteracts the deactivating effect of the nitro groups. Sterically, its presence can hinder the approach of reagents to the adjacent nitro group and the benzamide carbonyl group, potentially slowing down reactions at these sites. Furthermore, the presence of a methyl group ortho to a nitro group can introduce unique thermal decomposition pathways. dtic.mildtic.mil
Combined Dinitro Effect: The two nitro groups, being meta to each other, strongly reinforce their electron-withdrawing and deactivating effects on the aromatic ring. This makes the ring exceptionally electron-poor, enhancing its stability against oxidative degradation but increasing its susceptibility to nucleophilic attack. nih.gov This high degree of deactivation makes any potential electrophilic substitution extremely difficult.
Stability Studies of Dinitrobenzamide Derivatives
The stability of dinitrobenzamide derivatives is a critical aspect, particularly concerning their thermal properties, as many nitroaromatic compounds are known for their energetic nature. wikipedia.org
Thermal Stability: Studies on various nitroaromatic compounds provide insight into the likely stability of this compound.
Decomposition Mechanisms: The thermal decomposition of nitroaromatics often begins with the cleavage of the C–NO2 bond. dtic.mil For many dinitroaromatic compounds, this is a primary decomposition pathway. However, the presence of an ortho-methyl group, as in this molecule's structure (analogous to o-nitrotoluene), can introduce a lower-energy decomposition pathway involving an intramolecular rearrangement. dtic.mildtic.mil This rearrangement can lead to the formation of different, more complex products and often results in the compound being more thermally labile (less stable) than its isomers without the ortho-methyl group. dtic.mil
Experimental Analysis: Differential Scanning Calorimetry (DSC) is a common technique used to study the thermal behavior of such compounds. researchgate.net DSC analysis can determine melting points and detect exothermic decomposition events. For instance, studies on various dinitrophenols and dinitrobenzenes show they often melt and evaporate without decomposition under ambient pressure, while more complex structures like 2,4-dinitrophenylhydrazine (B122626) show sharp exothermic decomposition after melting. researchgate.net The stability of dinitrobenzamide derivatives has been a subject of interest, particularly in the context of developing new therapeutic agents, where stability in biological media is also assessed. nih.govresearchgate.net
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the detailed mapping of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Principles and Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is predicated on the principle that protons (¹H nuclei) in a molecule will resonate at different frequencies when placed in a strong magnetic field, depending on their local electronic environment. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm) and provide information about the types of protons present. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons.
For N-ethyl-2-methyl-3,5-dinitrobenzamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (methylene and methyl), the amide proton, and the methyl group on the benzene (B151609) ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups and the electron-donating methyl group.
Expected ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic-H | 8.5 - 9.0 | Multiplet | 2H | - |
| Amide-NH | 7.8 - 8.2 | Triplet | 1H | ~5-6 |
| Methylene (B1212753) (-CH₂-) | 3.4 - 3.6 | Quartet | 2H | ~7 |
| Aromatic-CH₃ | 2.4 - 2.6 | Singlet | 3H | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Principles and Applications
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy functions on the same principles as ¹H NMR but observes the ¹³C isotope of carbon. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom. The chemical shift of each carbon provides insight into its bonding environment (e.g., aromatic, aliphatic, carbonyl).
In the ¹³C NMR spectrum of this compound, distinct signals would be anticipated for the carbonyl carbon of the amide, the aromatic carbons (with those bearing nitro groups being significantly downfield), the carbons of the ethyl group, and the methyl carbon attached to the ring.
Expected ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 170 |
| Aromatic C-NO₂ | 148 - 152 |
| Aromatic C-C | 120 - 140 |
| Methylene (-CH₂-) | 35 - 45 |
| Aromatic-CH₃ | 15 - 25 |
Advanced NMR Techniques (e.g., Correlated Spectroscopy (COSY), Heteronuclear Multiple-Quantum Coherence (HMQC))
Advanced, two-dimensional (2D) NMR techniques are instrumental in definitively assigning proton and carbon signals, especially in complex molecules.
Correlated Spectroscopy (COSY) : This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity.
Heteronuclear Multiple-Quantum Coherence (HMQC) : This technique, also known as Heteronuclear Single Quantum Coherence (HSQC), reveals correlations between protons and the carbons to which they are directly attached. An HMQC spectrum would link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Specific bonds vibrate at characteristic frequencies, leading to absorption bands in the IR spectrum.
For this compound, key diagnostic absorption bands would include:
N-H stretch : A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
C-H stretches : Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.
C=O stretch : A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.
NO₂ stretches : Strong, distinct bands for the asymmetric and symmetric stretching of the nitro groups would be expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=C stretches : Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide N-H Stretch | ~3300 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Medium |
| Amide C=O Stretch | ~1660 | Strong |
| Asymmetric NO₂ Stretch | ~1540 | Strong |
| Symmetric NO₂ Stretch | ~1360 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₁N₃O₅), the molecular weight is approximately 253.21 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 253. Fragmentation may occur through the loss of the ethyl group, nitro groups, or other characteristic cleavages of the amide bond.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be able to confirm the molecular formula C₁₀H₁₁N₃O₅ by matching the experimentally measured exact mass with the theoretically calculated mass.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 254.0771 | - |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies
UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For this compound, this method would provide insights into the π-electron system of the dinitro-substituted benzene ring and the amide chromophore. The absorption maxima (λmax) and molar absorptivity (ε) would be key parameters to determine. Analysis of the UV-Vis spectrum could reveal information about transitions such as π→π* and n→π*, which are characteristic of the aromatic and nitro functional groups. Furthermore, studying the compound's UV-Vis spectrum in different solvents could elucidate solvent-solute interactions and the effect of solvent polarity on the electronic structure.
At present, specific experimental UV-Vis spectral data for this compound has not been reported in the reviewed literature.
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis is indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This information is crucial for understanding the compound's physical properties and its interactions in a crystalline environment.
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles. For this compound, an SC-XRD analysis would reveal the planarity of the benzene ring, the orientation of the amide and nitro groups relative to the ring, and the conformation of the N-ethyl group.
A search of crystallographic databases did not yield a solved crystal structure for this compound. However, for the closely related compound, N-Ethyl-3,5-dinitrobenzamide, which lacks the 2-methyl group, a crystal structure has been reported. nih.gov The data from this analogue illustrates the type of information that would be obtained from an SC-XRD study.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound (based on typical values for similar organic compounds)
| Parameter | Value |
|---|---|
| Empirical formula | C10H11N3O5 |
| Formula weight | 253.21 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Calculated density (Mg/m³) | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
For instance, in the crystal structure of N-Ethyl-3,5-dinitrobenzamide, molecules are linked by N—H···O intermolecular hydrogen bonds, forming one-dimensional chains. nih.gov A similar arrangement could be anticipated for this compound, although the presence of the 2-methyl group might introduce steric effects that could alter the packing motif.
Table 2: Hypothetical Hydrogen Bond Geometry for this compound (Distances in Å and angles in °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N—H···O(nitro) | Data not available | Data not available | Data not available | Data not available |
| N—H···O(amide) | Data not available | Data not available | Data not available | Data not available |
(D = donor atom; A = acceptor atom)
A detailed analysis would also investigate other non-covalent interactions, such as C-H···O contacts and potential stacking of the aromatic rings, which contribute to the stability of the crystal lattice.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. However, specific DFT calculation results for N-ethyl-2-methyl-3,5-dinitrobenzamide are not present in the reviewed literature.
Geometry Optimization
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this analysis would reveal the spatial orientation of the ethyl group, the methyl group, and the nitro groups relative to the benzamide (B126) core, including any twists or steric hindrances. No specific optimized geometric parameters for this compound have been published.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. materialsciencejournal.org A small energy gap suggests high reactivity, while a large gap indicates high stability. nih.gov The analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity and electron-donating or -accepting capabilities. Specific HOMO-LUMO energy values for this compound are not documented.
Interactive Table: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table is for illustrative purposes only, as specific HOMO-LUMO data for this compound is not available.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps in identifying the regions that are rich or poor in electrons. Typically, red colors indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors denote electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net A green or yellow color represents neutral regions. researchgate.net An MEP map for this compound would highlight the negative potential around the oxygen atoms of the nitro and carbonyl groups and the positive potential near the hydrogen atoms, predicting its reactive sites. No such map for this specific compound has been published.
Mulliken Population Analysis for Charge Distribution
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. dergipark.org.tr This analysis helps in understanding the charge distribution and provides insights into the molecule's polarity and electrostatic interactions. While it is a widely used method, its results can be sensitive to the basis set used in the calculation. A Mulliken analysis for this compound would assign specific charge values to each atom, but these calculations have not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net These models are frequently used in drug design and toxicology to predict the activity of new molecules. For a compound like this compound, a QSAR model would require a dataset of structurally similar compounds with measured biological activity. The model would then use calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) to build a mathematical relationship to predict this activity. There are no published QSAR models that specifically include this compound.
Prediction of Chemical Reactivity and Regioselectivity
Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of dinitrobenzamide derivatives. Techniques such as Density Functional Theory (DFT) are employed to analyze the electronic structure of the molecule, offering insights into its reactive sites.
Key aspects of these predictions include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding chemical reactions. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution across the molecule. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. For nitroaromatic compounds, the nitro groups create strongly electrophilic regions, influencing the molecule's interactions.
In the context of cycloaddition reactions involving similar nitroalkenes, computational studies have been used to explore the molecular mechanism and regioselectivity. mdpi.comresearchgate.net These studies analyze the transition states of different reaction pathways to determine the most energetically favorable outcome, thus predicting which regioisomer will be predominantly formed. mdpi.comresearchgate.net For dinitrobenzamide derivatives, these models can predict how the molecule will react with other reagents based on the calculated electronic properties and reaction energy profiles.
Table 1: Computational Parameters for Reactivity Prediction
| Parameter | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. |
| MESP Analysis | Maps the electrostatic potential on the electron density surface. | Identifies nucleophilic and electrophilic sites for reactions. |
Non-Linear Optical (NLO) Property Investigations
Computational quantum chemistry is a vital tool for the investigation of Non-Linear Optical (NLO) properties of organic molecules. Compounds with significant NLO activity are of great interest for applications in optoelectronics and photonics. nasc.ac.in The NLO response of a molecule is determined by its hyperpolarizability, which can be calculated using computational methods.
The presence of both electron-donating and strong electron-withdrawing groups (like nitro groups) connected by a π-conjugated system is a common feature in molecules with high NLO activity. nasc.ac.in this compound possesses these structural characteristics. Theoretical calculations, often performed using DFT, can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nasc.ac.inresearchgate.net
Studies on related dinitrobenzoate derivatives have shown that they can be potent NLO materials. nasc.ac.in Computational analyses of these compounds have confirmed their potential and provided a theoretical basis for their NLO properties. nasc.ac.in Similar in silico investigations on this compound would involve optimizing the molecular geometry and then calculating the hyperpolarizability values to assess its potential as an NLO material. These theoretical predictions can guide the synthesis and experimental validation of new materials for optical applications. researchgate.net
Table 2: Key Parameters in NLO Property Investigation
| Parameter | Symbol | Description |
|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |
Molecular Docking and Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial in drug discovery for understanding and predicting ligand-target interactions. Dinitrobenzamide derivatives have been extensively studied as potential therapeutic agents, particularly as inhibitors of enzymes involved in bacterial cell wall synthesis. nih.govpreprints.org
A primary target for dinitrobenzamide-based compounds is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme from Mycobacterium tuberculosis. nih.govpreprints.orgnih.gov DprE1 is essential for the biosynthesis of critical cell wall components, making it an attractive target for new anti-tuberculosis drugs. nih.gov
Computational docking studies model the interaction of dinitrobenzamide derivatives within the DprE1 binding site. nih.govresearchgate.net These models show that the spatial orientation of the compounds places them in close proximity to key components of the active site, such as the Cys387 residue and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The mechanism of action for many nitroaromatic inhibitors involves the reduction of a nitro group by the FAD cofactor, followed by a nucleophilic attack from the Cys387 residue, leading to the formation of a covalent bond that permanently inhibits the enzyme. nih.gov
Molecular docking simulations not only predict the binding pose of a ligand but also estimate its binding affinity using scoring functions. These functions calculate a score that represents the strength of the ligand-receptor interaction, with lower scores typically indicating a more favorable binding energy.
For dinitrobenzamide derivatives targeting the DprE1 enzyme, docking studies help identify the key interactions that stabilize the ligand in the active site. researchgate.net These interactions often include hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net By comparing the docking scores and predicted binding modes of a series of compounds, researchers can prioritize the synthesis of derivatives with the highest predicted affinity and inhibitory potential.
Pharmacophore modeling is another vital computational tool used in drug design. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific target receptor.
Based on a set of known active dinitrobenzamide inhibitors of DprE1, a pharmacophore model can be generated. researchgate.net Studies on related compounds suggest that key pharmacophoric features include the presence of the aromatic ring and one or more nitro groups, which are crucial for the inhibitory activity. researchgate.net This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential inhibitors that possess the required structural features for binding to the DprE1 enzyme.
Biological Activities and Non Clinical Applications
Antitubercular Activity Research
The 3,5-dinitrobenzamide (B1662146) class of compounds has been identified as a promising source of new agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.govnih.gov This has led to extensive research into their mechanism of action and potential for drug development. researchgate.net The core structure is a simplification of other known antitubercular agents, making it an attractive scaffold for medicinal chemistry efforts. mdpi.compreprints.org
A primary target for the antitubercular action of dinitrobenzamides is Decaprenylphosphoryl-β-d-ribose Oxidase (DprE1). nih.govpreprints.org DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential for the bacterium's survival. preprints.orgnih.govmdpi.com
Dinitrobenzamides function as covalent inhibitors of DprE1. nih.gov The mechanism involves the reduction of one of the aromatic nitro groups by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, which forms a reactive nitroso intermediate. nih.govpreprints.org This intermediate is then attacked by a sulfur atom from a key cysteine residue, Cys387, in the enzyme. nih.govpreprints.org This results in the formation of a permanent covalent bond between the compound and DprE1, leading to irreversible inhibition of the enzyme's function and ultimately, bacterial death. nih.govresearchgate.net
The biological activity of 3,5-dinitrobenzamide derivatives is highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies have been conducted by synthesizing and testing a wide array of analogs to determine which structural features are critical for potency. researchgate.net
Key findings from SAR studies include:
The 3,5-dinitrobenzyl Moiety: The presence of two nitro groups on the benzene (B151609) ring is considered essential for high antitubercular activity. acs.org Analogs where one of the nitro groups is replaced by other substituents typically show a significant loss of activity. acs.org
Amide Substituents: Modifications to the amide portion of the molecule, including the linker and terminal groups, have a major impact on bioactivity. nih.govresearchgate.net Studies exploring different linear and cyclic amine groups have shown that both the type of linker and the presence of a terminal aromatic group influence the compound's effectiveness. nih.gov
Lipophilicity: Within a series of related compounds, such as N-alkyl-3,5-dinitrobenzamides, lipophilicity plays a key role in modulating activity. Derivatives with intermediate lipophilicity have demonstrated the best activity profiles, with some compounds showing minimum inhibitory concentrations (MIC) as low as 16 ng/mL. mdpi.comresearchgate.net
The following table summarizes the antitubercular activity of selected 3,5-dinitrobenzamide derivatives against M. tuberculosis H37Rv.
| Compound ID | Structure/Modification | MIC (µg/mL) | Reference |
| c2 | N,N'-(butane-1,4-diyl)bis(3,5-dinitrobenzamide) | 0.031 | nih.gov |
| d1 | N-(2-(4-hydroxyphenoxy)ethyl)-3,5-dinitrobenzamide | 0.031 | nih.gov |
| d2 | N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide | 0.031 | nih.gov |
| HC2226 | N-(cyclopropylmethyl)-3,5-dinitrobenzamide | Not specified | nih.gov |
| HC2238 | N-[(4-fluorophenyl)methyl]-4-methyl-3,5-dinitrobenzamide | Not specified | nih.gov |
Antifungal Activity Research
In addition to their antitubercular properties, derivatives of 3,5-dinitrobenzoic acid, including esters and amides, have been investigated for their antifungal activity, particularly against pathogenic Candida species. researchgate.net
The antifungal mechanism of action for 3,5-dinitrobenzoate (B1224709) derivatives appears to be multi-faceted. researchgate.netnih.gov Studies have indicated that these compounds interfere with the integrity of the fungal cell membrane. researchgate.net One proposed mechanism involves interaction with ergosterol (B1671047), a vital component of the fungal membrane that is not present in humans. nih.gov The presence of external ergosterol was shown to increase the MIC of a related compound, suggesting a direct or indirect interaction with this lipid. nih.gov This disruption of the cell membrane leads to cell death.
Computational modeling and in-silico studies have been employed to identify potential molecular targets for these compounds within fungal cells. researchgate.net These studies suggest a multi-target mechanism of action rather than inhibition of a single enzyme. researchgate.netnih.gov
Potential targets identified through molecular docking include several enzymes involved in the ergosterol biosynthesis pathway, such as:
ERG1
ERG7
ERG12
ERG20
Other potential protein targets identified include MEP2 and HSP90. researchgate.net This multi-target profile may contribute to the fungicidal activity observed and could be advantageous in overcoming drug resistance. researchgate.net
The table below shows the antifungal activity of a related ester, ethyl 3,5-dinitrobenzoate, against various Candida species.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | researchgate.net |
Anticoccidial Activity Investigations
Research into the applications of dinitrobenzamide derivatives has revealed their potential as effective anticoccidial agents for poultry. Notably, 2-methyl-3,5-dinitrobenzamide, a closely related compound to N-ethyl-2-methyl-3,5-dinitrobenzamide, has been identified as an effective agent in the prevention of coccidiosis in chickens researchgate.net. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. The effectiveness of such compounds highlights the interest in this class of chemicals for veterinary applications.
The efficacy of 3,5-dinitrobenzamide and its N-substituted derivatives, including N-methyl-3,5-dinitrobenzamide, has been studied for the prevention of hemorrhage and mortality caused by the cecal coccidium Eimeria tenella researchgate.net. These investigations underscore the potential of this compound to exhibit similar or enhanced anticoccidial properties, warranting further specific investigation into its efficacy and spectrum of activity against various Eimeria species.
General Antimicrobial and Other Pharmacological Effects
The 3,5-dinitrobenzamide scaffold is a recognized pharmacophore with a range of antimicrobial activities. Derivatives of this compound have demonstrated notable antibacterial and antifungal effects nih.gov. The presence of nitro groups on the aromatic ring is often associated with antimicrobial efficacy researchgate.net.
Specifically, 3,5-dinitrobenzamide derivatives have been the subject of extensive research for their potent antitubercular activity nih.govnih.govmdpi.comtandfonline.com. Several studies have reported on the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, including multidrug-resistant strains nih.gov. The mechanism of action for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes nih.gov.
In addition to their antibacterial properties, 3,5-dinitrobenzamide derivatives have also been investigated for their antifungal activity. Studies have shown that certain esters and amides derived from 3,5-dinitrobenzoic acid exhibit fungicidal activity against various Candida species researchgate.net. The proposed mechanism of action for some of these compounds involves disruption of the fungal cell membrane researchgate.net.
Table 1: Antimicrobial Activity of Selected 3,5-Dinitrobenzamide Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide | Mycobacterium tuberculosis H37Rv | MIC: 0.078 µg/mL | nih.gov |
| N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide | Mycobacterium tuberculosis H37Rv | MIC: 0.056 µg/mL | nih.gov |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | MIC: 125 µg/mL | researchgate.net |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | MIC: 100 µg/mL | researchgate.net |
| N-octyl-3,5-dinitrobenzamide | Mycobacterium tuberculosis | MIC: 16 ng/mL | nih.govmdpi.com |
Lead Optimization Strategies in Non-Clinical Drug Discovery
The process of lead optimization in drug discovery aims to enhance the therapeutic potential of a lead compound by improving its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity danaher.compatsnap.comupmbiomedicals.com. For the this compound scaffold, lead optimization strategies would focus on modifying its chemical structure to improve its antimicrobial or anticoccidial activity.
A key strategy in the optimization of nitroaromatic compounds is the exploration of structure-activity relationships (SAR) nih.gov. This involves synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity. For instance, in the case of 3,5-dinitrobenzamide derivatives, modifications to the amide substituent have been shown to significantly impact their antitubercular potency nih.govnih.gov. The introduction of different alkyl or aryl groups can influence the compound's lipophilicity, which in turn can affect its ability to penetrate microbial cell walls nih.gov.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are also integral to modern lead optimization patsnap.com. These techniques can predict how structural modifications might affect the interaction of the compound with its biological target, thereby guiding the synthesis of more potent and selective analogues nih.gov. For dinitrobenzamide derivatives targeting mycobacteria, docking studies have been used to understand their binding to potential enzyme targets nih.gov.
Material Science Applications
Precursors in Polymer Synthesis
While specific examples of this compound being used as a direct precursor in polymer synthesis are not extensively documented, the functional groups present in the molecule suggest its potential utility in this field. The amide linkage and the aromatic ring with nitro functionalities could be incorporated into polymer backbones to impart specific properties. For instance, polymers containing nitroaromatic groups may exhibit interesting thermal or electronic characteristics. The development of novel monomers is a continuous effort in polymer science to create materials with enhanced properties, including intrinsic antimicrobial activity nih.govresearchgate.net. The synthesis of polymers with covalently bound antimicrobial agents is an area of active research to prevent the leaching of biocidal compounds nih.govresearchgate.net.
Optoelectronic Applications (e.g., Electron Acceptors)
Nitroaromatic compounds are well-known for their electron-withdrawing properties, which makes them potential candidates for use as electron acceptors in optoelectronic materials. The two nitro groups on the benzene ring of this compound significantly lower the energy of its lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of electrons. This property is crucial for applications in organic electronics, such as in the formation of charge-transfer complexes or as components in organic solar cells and transistors. While direct applications of this compound in this area are yet to be fully explored, the fundamental electronic properties of the dinitrobenzamide core suggest its potential in the design of new materials for optoelectronic devices.
Supramolecular Chemistry (e.g., π-π Complexation)
The electron-deficient nature of the dinitrophenyl ring in this compound makes it a prime candidate for engaging in π-π stacking interactions with electron-rich aromatic systems nih.gov. These non-covalent interactions are a cornerstone of supramolecular chemistry and crystal engineering, allowing for the construction of well-defined, ordered structures in the solid state acs.org. The crystal structure of N-ethyl-3,5-dinitrobenzamide reveals intermolecular hydrogen bonds that form one-dimensional polymer-like chains nih.gov.
Furthermore, the potential for π-π complexation can be exploited in the design of co-crystals, where the dinitrobenzamide derivative acts as an electron acceptor, assembling with an electron-donating partner to form a charge-transfer complex nih.gov. Such complexes often exhibit unique optical and electronic properties. The interplay of hydrogen bonding and π-π stacking can be used to control the molecular packing and, consequently, the bulk properties of the material rsc.orgrsc.orgnih.gov.
Environmental and Biochemical Transformations
Biodegradation Pathways of Nitroaromatic Compounds
Nitroaromatic compounds are generally considered xenobiotics, as they are rare in nature and have been introduced into the environment primarily through human activities. asm.org Their biodegradation can proceed through several pathways, with the specific route depending on the compound's structure, the microorganisms present, and the environmental conditions (aerobic vs. anaerobic). While specific pathways for N-ethyl-2-methyl-3,5-dinitrobenzamide are not detailed in the available literature, the degradation of analogous compounds, such as dinitrotoluenes (DNT), provides a model for its potential transformation.
Microorganisms have evolved two primary strategies for the initial attack on nitroaromatic compounds: oxidative and reductive pathways. nih.govnih.gov
Oxidative Pathways: Under aerobic conditions, bacteria can initiate the degradation of nitroaromatic compounds by incorporating one or two oxygen atoms into the aromatic ring. nih.gov
Dioxygenase Attack: A common mechanism involves an initial dioxygenase attack that adds two hydroxyl groups to the aromatic ring, leading to the formation of a substituted catechol. nih.govnih.govasm.org This reaction is often accompanied by the release of a nitro group as nitrite (B80452). nih.govdtic.mil For instance, the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by Pseudomonas sp. involves a dioxygenase that converts it to 4-methyl-5-nitrocatechol (B15798) with the release of nitrite. nih.gov This catechol derivative is then a substrate for ring-cleavage enzymes, leading to complete mineralization. nih.govdss.go.th
Monooxygenase Attack: Monooxygenase enzymes can also initiate degradation by adding a single oxygen atom, which can lead to the elimination of the nitro group from nitrophenols. nih.gov
Reductive Pathways: Reductive pathways are common for polynitrated aromatic compounds, especially under anaerobic conditions, but can also occur aerobically. oup.comcswab.org The electron-withdrawing nature of nitro groups makes the aromatic ring electron-deficient and thus resistant to electrophilic attack by oxygenases, favoring reductive transformations. asm.orgnih.gov
Nitro Group Reduction: The most common reductive pathway involves the sequential reduction of a nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. oup.comresearchgate.net This process is typically catalyzed by enzymes called nitroreductases. researchgate.netresearchgate.net The formation of amino derivatives is a critical step, though these intermediates can sometimes be more toxic and recalcitrant than the parent compound. asm.orgnih.gov
Hydride Addition: Some bacteria can reduce the aromatic ring itself by adding a hydride ion, forming a hydride-Meisenheimer complex. nih.gov Subsequent rearomatization can eliminate a nitro group as nitrite. nih.gov
The degradation of DNT isomers has been observed in various microorganisms. For example, Burkholderia cepacia can utilize 2,4-DNT as a nitrogen source, and Pseudoxanthomonas sp. JA40 has shown the ability to degrade DNT under anaerobic conditions. jyi.org Mixed microbial cultures in biofilm reactors have also proven effective in the simultaneous degradation of 2,4-DNT and 2,6-DNT. dss.go.th
| Pathway Type | Initial Reaction | Key Intermediates | Example Compound | Microorganism Example | Reference |
|---|---|---|---|---|---|
| Oxidative | Dioxygenase attack with nitrite release | Methylnitrocatechol | 2,4-Dinitrotoluene (2,4-DNT) | Pseudomonas sp. | nih.gov |
| Oxidative | Dioxygenase attack with nitrite release | 3-Methyl-4-nitrocatechol | 2,6-Dinitrotoluene (2,6-DNT) | Burkholderia cepacia JS850 | dtic.mil |
| Reductive | Sequential reduction of nitro group | Nitroso, Hydroxylamino, and Amino derivatives | General Nitroaromatics | Anaerobic bacteria, Fungi | nih.govoup.comresearchgate.net |
| Reductive | Hydride addition to the aromatic ring | Hydride-Meisenheimer complex | Dinitro and Trinitro compounds | Certain bacteria | nih.gov |
Enzymatic Mechanisms in Nitro Group Reduction and Transformation
The transformation of nitroaromatic compounds is mediated by specific enzymes that have evolved to handle these xenobiotic molecules. Nitroreductases are a key class of enzymes involved in the reductive pathways. oup.com
Nitroreductases are typically NAD(P)H-dependent flavoenzymes, meaning they use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NADH or NADPH as an electron donor. oup.comresearchgate.netnih.gov They catalyze the reduction of the nitro group to the corresponding amine through nitroso and hydroxylamine (B1172632) intermediates. researchgate.netnih.gov
There are two main types of nitroreductases:
Type I (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group via a two-electron transfer mechanism, proceeding through nitroso and hydroxylamino intermediates. oup.comnih.gov They cycle between a two-electron reduced and an oxidized flavin prosthetic group. nih.gov The nitroso intermediate is rarely observed, and in many cases, the hydroxylamine derivative is the final product of the enzymatic reaction. oup.com These enzymes are of great interest for bioremediation and biocatalysis due to their broad substrate specificity. oup.comresearchgate.net An azoreductase from Lysinibacillus sphaericus has been shown to also act as a nitroreductase, reducing the nitro group of various compounds. nih.gov
Type II (Oxygen-Sensitive): These enzymes catalyze nitroreduction via a one-electron transfer mechanism, forming a nitro anion radical. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a futile cycle that generates superoxide (B77818) radicals and leads to oxidative stress. nih.gov
The reduction of the nitro group proceeds in three successive two-electron (or equivalent) steps:
Ar-NO₂ → Ar-NO (Nitroaromatic to Nitrosoaromatic)
Ar-NO → Ar-NHOH (Nitrosoaromatic to Hydroxylaminoaromatic)
Ar-NHOH → Ar-NH₂ (Hydroxylaminoaromatic to Arylamine)
The reduction of the nitroso intermediate (Ar-NO) can occur both enzymatically and non-enzymatically through direct reaction with NAD(P)H. nih.gov The rate of nitro group reduction is influenced by other substituents on the aromatic ring; electron-withdrawing groups generally increase the reduction rate. oup.com However, the reduction of a first nitro group to an amino group makes it more difficult for subsequent nitro groups on the same ring to be reduced. oup.com
| Enzyme Class | Cofactor(s) | Electron Donor | Mechanism | Typical Products | Reference |
|---|---|---|---|---|---|
| Type I Nitroreductase | FMN or FAD | NAD(P)H | Two-electron reduction | Nitroso, Hydroxylamino, Amino derivatives | oup.comnih.govnih.gov |
| Type II Nitroreductase | FMN or FAD | NAD(P)H | One-electron reduction (futile cycling with O₂) | Nitro anion radical | nih.gov |
| Dioxygenase | Fe-S clusters | NAD(P)H | Addition of two hydroxyl groups | Catechol derivatives, Nitrite | nih.govnih.govasm.org |
| Monooxygenase | - | NAD(P)H | Addition of one oxygen atom | Hydroxylated derivatives, Nitrite | nih.gov |
Recalcitrance to Oxidative Degradation
This compound, like other nitroaromatic compounds, exhibits significant resistance to oxidative degradation. asm.orgnih.gov This recalcitrance is a direct consequence of the molecule's electronic structure.
The primary reason for this resistance is the powerful electron-withdrawing nature of the nitro groups. asm.orgnih.gov The nitro groups pull electron density away from the aromatic ring, making it electron-deficient. Most aerobic biodegradation pathways for aromatic compounds are initiated by oxygenase enzymes, which are electrophilic and preferentially attack electron-rich rings. cswab.org The electron-deficient ring of highly nitrated compounds is therefore a poor substrate for these enzymes, making oxidative attack difficult. cswab.org This resistance to oxidative degradation increases with the number of nitro groups on the aromatic ring. cswab.org
Furthermore, the inherent stability of the benzene (B151609) ring contributes to the compound's persistence. asm.orgnih.gov The combination of a stable aromatic system and the deactivating effect of the nitro groups renders the molecule chemically stable and resistant to breakdown by oxidative processes commonly found in the environment. This stability and resistance to degradation contribute to the persistence of nitroaromatic compounds in contaminated soil and groundwater. asm.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
